8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one
Description
Properties
IUPAC Name |
8a-methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8-4-2-3-5-10(8)7(11)9-6-8/h2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMOPFGWYAUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCN1C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further modified to introduce the methyl group at the 8a position .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Biological Activities
The compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.
Antiviral Activity
Research has demonstrated that derivatives of imidazo[1,5-a]pyridines exhibit antiviral properties. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase have been synthesized and evaluated for their inhibitory effects on viral replication . The antiviral activity of 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one could be attributed to its structural similarity with known antiviral agents.
Anticancer Potential
Studies have highlighted the anticancer properties of imidazo[1,5-a]pyridine derivatives. For example, compounds derived from this scaffold have been tested against various cancer cell lines, showing significant cytotoxicity and the ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one has also been investigated. In vitro studies indicate that it possesses moderate to strong activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Compounds derived from imidazo[1,5-a]pyridine inhibited influenza A virus polymerase with IC50 values in low micromolar range. |
| Study 2 | Anticancer Potential | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 3 | Antimicrobial Activity | Exhibited MIC values ranging from 4–20 µmol/L against various bacterial strains, outperforming cefotaxime in some cases. |
Mechanistic Insights
The biological activities of 8a-methyl-octahydroimidazo[1,5-a]pyridin-3-one can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer progression.
- Receptor Modulation : It can modulate receptor activity related to neurotransmission and inflammation.
Mechanism of Action
The mechanism of action of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Imidazo[1,5-a]pyridine Derivatives
Key Observations :
- The 8a-methyl group in the target compound introduces steric hindrance and lipophilicity, which may influence membrane permeability in biological systems .
- Substituents like pyridyl or hydroxyphenyl groups in analogs enhance hydrogen-bonding interactions, critical for enzyme inhibition .
Key Observations :
- Imidazo[1,5-a]pyridine derivatives are commonly synthesized via cyclization reactions involving ketones and aldehydes under acidic conditions .
- The target compound’s methyl group may require regioselective alkylation or use of pre-functionalized starting materials .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Analogs
Key Observations :
- The ketone at the 3-position in the target compound may contribute to hydrogen-bond acceptor capacity, influencing solubility and binding interactions .
- Methyl substitution typically lowers solubility in aqueous media but enhances lipid bilayer penetration, as seen in membrane probes .
Table 4: Functional Comparison with Analogs
Key Observations :
- The target compound’s octahydro structure may favor entropic binding to enzymes, akin to hydrophobic interactions observed in papain inhibitors .
- Unlike fluorophores with solvatochromism, the target compound’s saturated structure might reduce conjugation, limiting photophysical utility unless functionalized .
Biological Activity
8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The structure of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one features a bicyclic framework that includes a saturated imidazole ring fused to a pyridine-like moiety. Its synthesis typically involves multi-step processes that may include cyclization reactions of suitable precursors. For instance, recent studies have explored various synthetic methodologies to create derivatives of imidazo[1,5-a]pyridine compounds, which can be modified to obtain the target structure effectively .
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,5-a]pyridin-3-one exhibit significant antimicrobial activity. A study focusing on similar compounds found that certain derivatives demonstrated potent inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds were reported in the nanomolar range, indicating strong efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one | TBD | Antimicrobial |
| Pyrazolo[1,5-a]pyridine derivative | <0.01 | Anti-Mtb |
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence of anticancer activity associated with imidazo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation .
Neuroprotective Effects
Studies have also suggested neuroprotective properties for certain imidazo[1,5-a]pyridine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Case Studies
Several case studies highlight the therapeutic potential of 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one:
- Case Study 1 : A derivative was tested in an animal model for its efficacy against Mtb. Results showed a significant reduction in bacterial load compared to control groups, emphasizing its potential as a lead compound for further drug development .
- Case Study 2 : In vitro studies revealed that certain modified derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of nitrile derivatives with 2-(aminomethyl)pyridines using polyphosphoric acid (PPA) as a catalyst. Key steps include heating to 160°C under inert conditions, followed by hydrolysis and purification via column chromatography. Optimization involves adjusting solvent systems (e.g., DMF or ethanol) and catalyst ratios to improve yields. For example, substituting PPA with milder acids may reduce side reactions .
- Characterization : Post-synthesis, NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity. Melting point analysis and IR spectroscopy further validate functional groups .
Q. Which spectroscopic techniques are most reliable for characterizing imidazo[1,5-a]pyridine derivatives, and how are data interpreted?
- Methodological Answer :
- ¹H NMR : Peaks between δ 1.2–2.5 ppm indicate methyl groups in the octahydro framework, while aromatic protons appear at δ 7.0–8.5 ppm.
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula. Discrepancies >5 ppm warrant re-evaluation of purity or isotopic patterns.
- X-ray Crystallography : Resolves stereochemistry and ring conformations, particularly for derivatives with bulky substituents .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing 8a-methyl derivatives compared to non-methylated analogs?
- Methodological Answer : The methyl group at the 8a position introduces steric hindrance, altering reaction pathways. For example, in cyclocondensation, methyl-substituted intermediates require prolonged heating (6–8 hours vs. 4 hours for non-methylated analogs) to achieve ring closure. Computational modeling (DFT) can predict transition-state energies, while kinetic studies monitor intermediate stability via LC-MS .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar imidazo[1,5-a]pyridines?
- Methodological Answer :
- Case Study : Conflicting ¹³C NMR signals for C3 and C8a carbons may arise from tautomerism. Variable-temperature NMR (VT-NMR) at –40°C to 100°C can freeze dynamic equilibria and assign peaks accurately.
- Cross-Validation : Compare HRMS isotopic patterns with theoretical simulations (e.g., mzCloud) to rule out impurities. For crystallographic discrepancies, refine data using software like SHELXT .
Q. How can one-pot synthesis methods improve efficiency in generating tetrahydroimidazo[1,5-a]pyridine derivatives?
- Methodological Answer : One-pot protocols reduce purification steps by combining cyclocondensation and reduction. For example, using NaBH₄ in situ after PPA-catalyzed cyclization achieves 55–60% yields. Solvent choice (e.g., THF vs. DCM) impacts intermediate solubility and reaction rates. Monitor progress via TLC with UV-active spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
